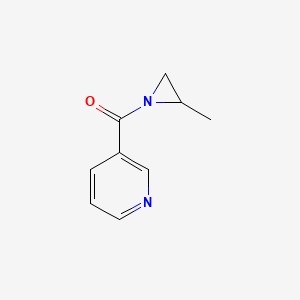![molecular formula C22H24ClN5O5 B12630331 Ethyl 1-{5-[(2-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-3-carboxylate](/img/structure/B12630331.png)
Ethyl 1-{5-[(2-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-{5-[(2-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperidine ring, a pyrimidine ring, and a chlorophenyl group, making it an interesting subject for scientific research and industrial applications.
準備方法
The synthesis of Ethyl 1-{5-[(2-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-3-carboxylate involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the piperidine ring, followed by the introduction of the pyrimidine ring and the chlorophenyl group. Common reagents used in these reactions include ethyl chloroformate, 2-chlorophenyl isocyanate, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .
化学反応の分析
Ethyl 1-{5-[(2-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroxy derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
科学的研究の応用
Ethyl 1-{5-[(2-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of Ethyl 1-{5-[(2-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effects .
類似化合物との比較
Ethyl 1-{5-[(2-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-{5-[(2-fluorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-3-carboxylate: This compound has a fluorophenyl group instead of a chlorophenyl group, which may result in different biological activities and chemical reactivity.
Ethyl 1-{5-[(2-bromophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-3-carboxylate:
Ethyl 1-{5-[(2-methylphenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-3-carboxylate: The methyl group may affect the compound’s solubility, stability, and biological activity
These comparisons highlight the uniqueness of this compound and its potential advantages over similar compounds.
特性
分子式 |
C22H24ClN5O5 |
|---|---|
分子量 |
473.9 g/mol |
IUPAC名 |
ethyl 1-[5-[(2-chlorophenyl)carbamoyl]-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl]piperidine-3-carboxylate |
InChI |
InChI=1S/C22H24ClN5O5/c1-2-33-21(32)12-6-5-9-28(11-12)22-26-18-17(20(31)27-22)13(10-16(29)25-18)19(30)24-15-8-4-3-7-14(15)23/h3-4,7-8,12-13H,2,5-6,9-11H2,1H3,(H,24,30)(H2,25,26,27,29,31) |
InChIキー |
DINUTGSIXIQMQI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCCN(C1)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC=CC=C4Cl)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)(cyanomethoxy)methyl]-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B12630250.png)
![N-[6-Phenyl-3-(thiophen-2-yl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide](/img/structure/B12630252.png)
![N-[2-(4-Hydroxyphenyl)ethyl]-4-methylpentanamide](/img/structure/B12630259.png)
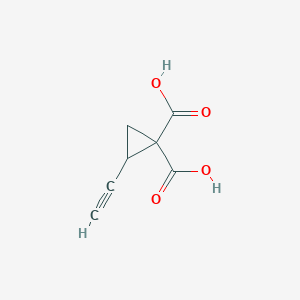
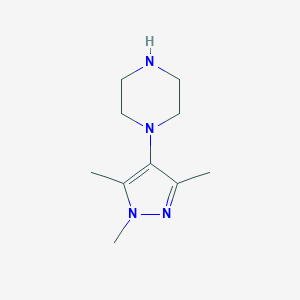
![2-Amino-4-(furan-2-yl)-6-[(thiophen-2-yl)sulfanyl]pyridine-3,5-dicarbonitrile](/img/structure/B12630272.png)
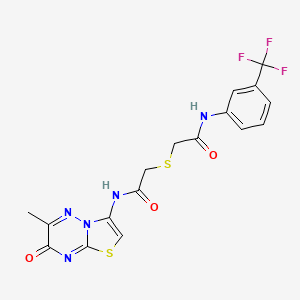
![3-methyl-N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B12630280.png)
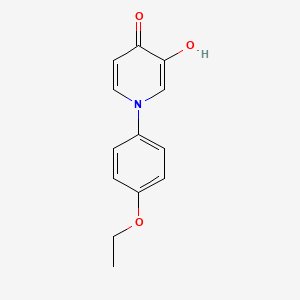
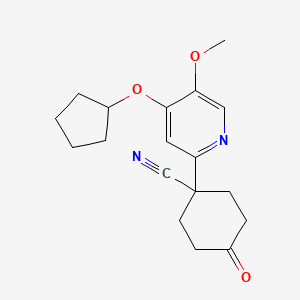
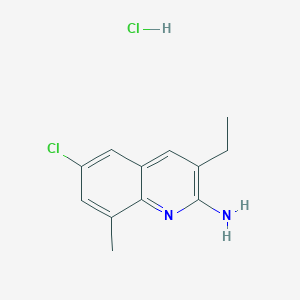
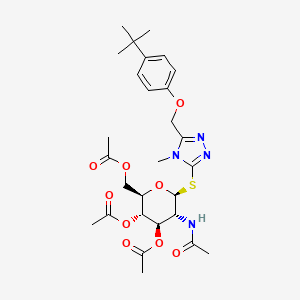
![4-[(Cyclohex-3-en-1-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12630310.png)
